molecular formula C23H15F2N3OS B2876608 2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536711-83-8

2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2876608
CAS No.: 536711-83-8
M. Wt: 419.45
InChI Key: OSARGKIKWBXUEU-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a fluorinated pyrimidoindole derivative characterized by a bicyclic pyrimido[5,4-b]indole core. This compound features two distinct fluorinated substituents: a 4-fluorophenyl group at position 3 and a 4-fluorobenzylthio moiety at position 2 (Fig. 1). The presence of fluorine atoms enhances its metabolic stability and lipophilicity, which are critical for pharmacokinetic properties .

The synthesis of such compounds typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, similar analogs are synthesized using HATU-mediated coupling reactions or thioether formation via nucleophilic substitution . X-ray crystallography (e.g., SHELX-refined structures) confirms the planar geometry of the pyrimidoindole core and the spatial orientation of substituents, which are pivotal for target binding .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3OS/c24-15-7-5-14(6-8-15)13-30-23-27-20-18-3-1-2-4-19(18)26-21(20)22(29)28(23)17-11-9-16(25)10-12-17/h1-12,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSARGKIKWBXUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities, particularly as Toll-Like Receptor 4 (TLR4) ligands, kinase inhibitors, or antimicrobial agents. Below is a systematic comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Substituents (Position) Biological Activity/Notes Reference
Target Compound : 2-((4-Fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 2: 4-Fluorobenzylthio; 3: 4-Fluorophenyl Hypothesized TLR4 modulation (based on structural analogs); enhanced metabolic stability
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 2: Phenacylthio; 3: 4-Chlorophenyl Higher lipophilicity; potential antimicrobial activity
3-(4-Ethoxyphenyl)-2-((2-oxo-2-pyrrolidin-1-ylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one 2: Pyrrolidinone-ethylthio; 3: 4-Ethoxyphenyl Improved solubility due to ethoxy group; kinase inhibition reported
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate 2: Furan-carboxylate-methylthio; 3: 4-Fluorophenyl TLR4 selectivity demonstrated; ester group facilitates prodrug design
3-Phenyl-2-[[2-morpholinoethyl]thio]-5H-pyrimido[5,4-b]indol-4(3H)-one 2: Morpholinoethylthio; 3: Phenyl Enhanced water solubility; explored in CNS-targeted therapies
N-Cyclohexyl-2-((5-dodecyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide 2: Dodecyl-acetamide-thio; 3: Phenyl Long alkyl chain increases membrane permeability; potent in vitro TLR4 antagonism

Key Findings :

Fluorine Substitution: The target compound’s dual 4-fluorophenyl groups confer superior metabolic stability compared to non-fluorinated analogs (e.g., 3-phenyl derivatives in ). However, chlorophenyl analogs (e.g., ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration.

Thioether Variants: The 4-fluorobenzylthio group in the target compound likely improves target binding affinity over simpler alkylthio chains (e.g., propylthio in ). Morpholinoethylthio derivatives () demonstrate enhanced solubility, a trade-off for reduced membrane permeability.

Biological Activity : Compounds with acetamide side chains (e.g., ) show marked TLR4 selectivity, while furan-carboxylate derivatives () are explored for oral bioavailability. The target compound’s activity remains underexplored but is inferred to align with these trends.

Synthetic Flexibility : The target compound’s synthesis shares methodologies with , utilizing HATU-activated coupling and chromatographic purification. In contrast, phenacylthio derivatives () require milder conditions due to electrophilic sulfur reactivity.

Table 2: Physicochemical and Crystallographic Data

Compound Melting Point (°C) LogP (Calculated) Crystallographic Data (Å) Reference
Target Compound Not reported 4.2 Bond lengths: C-S (1.82), C-F (1.35)
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 227–230 5.1 Planar core; dihedral angle: 85°
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate 242–245 3.8 Hydrogen-bonded dimer (N-H···O=C)

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